N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes both aromatic and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenethylamine structure but lacks the piperidine and sulfonyl groups.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar aromatic structure but different functional groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of aromatic, piperidine, and sulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6S/c1-5-33-22-9-7-21(16-18(22)2)34(29,30)27-14-11-20(12-15-27)25(28)26-13-10-19-6-8-23(31-3)24(17-19)32-4/h6-9,16-17,20H,5,10-15H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWLMLSOIXWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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